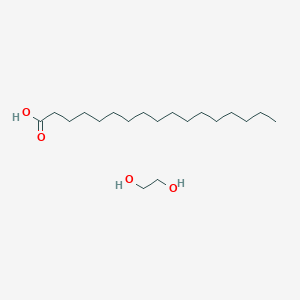

Ethane-1,2-diol;heptadecanoic acid

Descripción

Overview of Ethane-1,2-diol (Ethylene Glycol) as a Platform Molecule in Ester Synthesis

Ethane-1,2-diol, commonly known as ethylene (B1197577) glycol, is a dihydroxy alcohol that serves as a fundamental building block in organic synthesis. oregonstate.edu Its simple, yet reactive, structure with two primary hydroxyl groups makes it an ideal platform molecule for creating a variety of derivatives, including monoesters and diesters. researchgate.netgoogle.com The presence of two hydroxyl groups allows for the formation of diesters, where two fatty acid molecules are attached to the ethylene glycol backbone, leading to larger, more complex structures with distinct properties compared to their monoester counterparts. google.com

The physical and chemical properties of ethylene glycol are well-documented, providing a solid foundation for its use in esterification reactions.

Table 1: Physicochemical Properties of Ethane-1,2-diol

| Property | Value |

| IUPAC Name | Ethane-1,2-diol |

| Common Name | Ethylene Glycol |

| Molecular Formula | C₂H₆O₂ |

| Molar Mass | 62.07 g/mol |

| Appearance | Colorless, viscous liquid |

| Boiling Point | 197.3 °C |

| Melting Point | -12.9 °C |

| Density | 1.1132 g/cm³ |

| Solubility in Water | Miscible |

| Source: oregonstate.edudfo-mpo.gc.ca |

Heptadecanoic Acid as a Representative Long-Chain Saturated Fatty Acid in Esterification Chemistry

Heptadecanoic acid, a saturated fatty acid with a 17-carbon chain, is a less common but scientifically interesting long-chain fatty acid. uu.nl As an odd-chain fatty acid, its metabolism and distribution in biological systems have been a subject of research. uu.nl In the context of esterification, its long, straight hydrocarbon tail imparts significant lipophilicity to the resulting ester.

The synthesis of esters from heptadecanoic acid can be achieved through various methods, including Fischer-Speier esterification, which involves reacting the fatty acid with an alcohol in the presence of an acid catalyst. labtorg.kz The reaction conditions, such as temperature and the type of catalyst, can influence the yield and purity of the resulting ester. google.com

Table 2: Physicochemical Properties of Heptadecanoic Acid

| Property | Value |

| IUPAC Name | Heptadecanoic acid |

| Molecular Formula | C₁₇H₃₄O₂ |

| Molar Mass | 270.45 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 61.3 °C |

| Boiling Point | 227 °C at 100 mmHg |

| Solubility in Water | Insoluble |

| Source: researchgate.net |

Academic Significance and Research Trajectories for Ethane-1,2-diol;heptadecanoic Acid Systems

The study of this compound esters contributes to a broader understanding of structure-property relationships in fatty acid esters. Research in this area often focuses on the synthesis and characterization of these compounds to explore their potential applications. For instance, long-chain fatty acid esters of diols are investigated for their properties as surfactants, emulsifiers, and in the formulation of novel biomaterials. researchgate.net

The specific use of heptadecanoic acid in these esters allows for the investigation of how an odd-chain fatty acid influences the physical and chemical behavior of the resulting molecule compared to more common even-chain fatty acids. This can have implications in fields where the specific chain length and parity of the fatty acid are crucial, such as in the study of lipid membranes and certain metabolic pathways.

Future research trajectories may include the detailed characterization of the mono- and di-esters of ethane-1,2-diol and heptadecanoic acid, the exploration of their self-assembly properties in solution, and their potential use as reference materials in analytical chemistry for the identification and quantification of related compounds in complex mixtures. acs.org

Propiedades

IUPAC Name |

ethane-1,2-diol;heptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;3-1-2-4/h2-16H2,1H3,(H,18,19);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJQHDWGURXGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Ethane 1,2 Diol;heptadecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethane-1,2-diol;heptadecanoic acid, NMR is crucial for confirming the ester linkage and determining the chemical environment of each atom.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Shift and Coupling Constant Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester and hydroxyl groups.

Ethane-1,2-diol Moiety: The two methylene (B1212753) groups of the ethane-1,2-diol portion will be chemically non-equivalent. The protons on the carbon adjacent to the ester oxygen (C-1') are expected to resonate at a lower field (higher ppm value), likely in the range of 4.2-4.3 ppm, appearing as a triplet. The protons on the carbon bearing the hydroxyl group (C-2') will be shifted upfield relative to C-1' protons, expected around 3.7-3.8 ppm, also as a triplet. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Heptadecanoic Acid Moiety: The long alkyl chain of the heptadecanoic acid will show characteristic signals. The α-methylene protons (C-2), adjacent to the carbonyl group, will be deshielded and are predicted to appear as a triplet around 2.3-2.4 ppm. aocs.org The β-methylene protons (C-3) would resonate around 1.6-1.7 ppm. aocs.org The bulk of the methylene protons in the long chain (C-4 to C-16) will overlap to form a large multiplet in the region of 1.2-1.4 ppm. aocs.org The terminal methyl group (C-17) will appear as a triplet at approximately 0.8-0.9 ppm. aocs.org

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C-1) is the most deshielded carbon and is expected to have a chemical shift in the range of 173-175 ppm.

Ethane-1,2-diol Moiety Carbons: The carbon atom bonded to the ester oxygen (C-1') will be deshielded compared to the one bonded to the hydroxyl group. Its resonance is predicted to be around 64-66 ppm, while the carbon bearing the hydroxyl group (C-2') is expected around 60-62 ppm.

Heptadecanoic Acid Moiety Carbons: The α-carbon (C-2) will appear around 34-35 ppm, and the β-carbon (C-3) around 25-26 ppm. The carbons of the long methylene chain will have overlapping signals in the 29-30 ppm region. The terminal methyl carbon (C-17) will be the most shielded carbon of the alkyl chain, resonating at approximately 14 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (C-17) | 0.8-0.9 (triplet) | ~14 |

| -(CH₂)₁₃- (C-4 to C-16) | 1.2-1.4 (multiplet) | ~29-30 |

| -CH₂- (C-3) | 1.6-1.7 (multiplet) | ~25-26 |

| -CH₂-C=O (C-2) | 2.3-2.4 (triplet) | ~34-35 |

| C=O (C-1) | - | ~173-175 |

| -O-CH₂- (C-1') | 4.2-4.3 (triplet) | ~64-66 |

| -CH₂-OH (C-2') | 3.7-3.8 (triplet) | ~60-62 |

| -OH | Broad singlet (variable) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. slideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For instance, it would show a cross-peak between the protons on C-1' and C-2' of the ethane-1,2-diol moiety, confirming their connectivity. Similarly, correlations would be observed between the protons of adjacent methylene groups in the fatty acid chain (e.g., C-2 and C-3, C-3 and C-4, etc.). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. sdsu.edu It would show a correlation peak for each C-H bond, for example, linking the proton signal at ~4.2 ppm to the carbon signal at ~65 ppm (C-1'). hmdb.camagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly powerful for identifying the ester linkage. A key HMBC correlation would be observed between the protons on C-1' (~4.2 ppm) and the carbonyl carbon (C-1, ~174 ppm), and also between the protons on C-2 (~2.3 ppm) and the carbonyl carbon (C-1). These correlations provide definitive proof of the ester bond between the heptadecanoic acid and the ethane-1,2-diol. magritek.comyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of O-H and C=O Stretching Vibrations

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by two key stretching vibrations. acs.orgacs.org

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is predicted to appear around 1735-1745 cm⁻¹. researchgate.net

C-H Stretch: The stretching vibrations of the C-H bonds in the long alkyl chain will give rise to strong absorptions in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov

The C=O stretch is also observable in the Raman spectrum, typically around 1735-1745 cm⁻¹. researchgate.net

The C-H stretching and bending modes of the alkyl chain are also prominent.

The O-H stretch is generally a weak and broad band in Raman spectra.

Conformational Analysis via Vibrational Modes

The vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the conformational state of the molecule. nih.gov The arrangement of the long alkyl chain and the orientation of the ester and hydroxyl groups can influence the positions and intensities of the C-C stretching and CH₂ rocking and twisting vibrations. nih.gov By comparing the experimental spectra with theoretical calculations for different conformers, insights into the most stable three-dimensional structure of the molecule can be gained.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | 3200-3600 | Broad (IR), Weak (Raman) |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong |

| C=O Stretch (ester) | 1735-1745 | 1735-1745 | Strong (IR), Medium (Raman) |

| CH₂ Bend | ~1465 | ~1465 | Medium |

| C-O Stretch (ester) | 1150-1250 | 1150-1250 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. nih.govrsc.org

For this compound (molecular formula C₁₉H₃₈O₃), the expected molecular weight is approximately 314.5 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 314 would be expected, although it may be weak or absent for long-chain esters. scribd.com

The fragmentation pattern would provide significant structural information. Key expected fragments include:

Loss of the ethoxyethanol group: A peak corresponding to the heptadecanoyl cation [CH₃(CH₂)₁₅CO]⁺ at m/z 253.

Loss of the heptadecanoic acid moiety: Fragmentation leading to ions derived from the ethane-1,2-diol part of the molecule.

McLafferty Rearrangement: A characteristic rearrangement for esters, which would lead to a specific fragment ion. researchgate.net

Cleavage along the alkyl chain: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) is characteristic of long-chain aliphatic compounds. researchgate.net

Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent protonated molecule [M+H]⁺ at m/z 315 or a sodiated adduct [M+Na]⁺ at m/z 337, which would be useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) on these precursor ions would then be used to induce fragmentation and obtain structural information. rsc.org

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

X-ray diffraction stands as the cornerstone for determining the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) is an exacting technique that provides an unambiguous determination of a molecule's three-dimensional structure. ijrpc.comharvard.edu For this compound, obtaining a suitable single crystal allows for the precise measurement of atomic coordinates, which in turn defines the molecule's absolute configuration and conformation in the crystalline state. researchgate.net

The process involves mounting a single crystal of the compound and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. ijrpc.com This technique is invaluable for confirming the ester linkage between the heptadecanoic acid and the ethane-1,2-diol moieties and for determining the torsional angles within the molecule.

Research Findings: While a specific crystallographic information file (CIF) for this compound is not publicly available, studies on analogous long-chain fatty acid esters and diol esters provide expected structural parameters. acs.orgescholarship.orgresearchgate.net The heptadecanoic acid chain is anticipated to adopt a largely planar, all-trans conformation to maximize van der Waals interactions and packing efficiency within the crystal lattice. The ethane-1,2-diol portion may exhibit some conformational flexibility, but its geometry in the crystal is fixed. The crystal packing is likely to be dominated by van der Waals forces between the long hydrocarbon chains, with potential for hydrogen bonding interactions involving the diol hydroxyl groups, depending on the crystal form. nih.gov

Below is a hypothetical but representative table of crystallographic data for this compound, based on known structures of similar long-chain esters.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.50 |

| b (Å) | 7.80 |

| c (Å) | 45.00 |

| α (°) | 90 |

| β (°) | 95.0 |

| γ (°) | 90 |

| Volume (ų) | 1923 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.05 |

Note: This data is illustrative and based on typical values for long-chain fatty acid esters.

In the solution phase, molecules are not in fixed positions, and their arrangement is more disordered than in a crystal. Liquid X-ray diffraction (L-XRD) is a technique used to probe the average intermolecular distances and local ordering in liquids. researchgate.netnih.govresearchgate.net For this compound in a solvent, L-XRD can provide insights into how the molecules pack together on average and can reveal information about the conformation of the flexible hydrocarbon chain. researchgate.net

The diffraction pattern from a liquid is not composed of sharp spots like in SC-XRD, but rather broad, diffuse rings. The analysis of these rings can yield a radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. nih.gov

Research Findings: Studies on liquid long-chain fatty acids and their derivatives show characteristic diffraction peaks corresponding to the average separation between the aliphatic chains. researchgate.netaocs.org For a solution of this compound, one would expect to observe a primary diffraction peak corresponding to the lateral packing of the heptadecanoic acid chains. The position of this peak can provide an estimate of the average distance between the chains. The flexibility of the ethane-1,2-diol headgroup and the entire molecule in solution would contribute to the broadness of the diffraction features.

A hypothetical data table summarizing expected findings from an L-XRD experiment on a concentrated solution of this compound is presented below.

| Diffraction Feature | Approximate 2θ (°) (Cu Kα) | Corresponding d-spacing (Å) | Structural Interpretation |

| Main Diffraction Peak | 21.5 | 4.1 | Average lateral separation of heptadecanoic acid chains |

| Diffuse Inner Ring | 5-10 | 8.8 - 17.7 | Corresponds to longer-range correlations and molecular length |

Note: The exact positions and intensities of the diffraction features would depend on the concentration and the solvent used.

Terahertz (THz) Spectroscopy for Diol Conformer Differentiation

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), is a powerful technique for probing low-frequency molecular vibrations, such as intermolecular vibrations (e.g., hydrogen bonding) and large-amplitude intramolecular motions (e.g., torsional modes). mdpi.commdpi.comnih.gov This makes it particularly well-suited for studying the conformational dynamics of flexible molecules like this compound, with a focus on the diol moiety.

The different spatial arrangements of the hydroxyl groups in the ethane-1,2-diol fragment, known as conformers (e.g., gauche and anti), give rise to distinct vibrational modes in the THz region. smu.edusci-hub.se By measuring the absorption of THz radiation, one can identify the presence of specific conformers and study their relative populations under different conditions. researchgate.netnih.gov

The following table provides hypothetical THz absorption peak data for different potential conformers of the ethane-1,2-diol moiety in the subject compound, based on published data for similar diols.

| Conformer of Ethane-1,2-diol moiety | Hypothetical THz Absorption Peak (cm⁻¹) | Vibrational Mode Assignment |

| Gauche (intramolecular H-bond) | ~35 | Torsional mode of the C-C bond |

| Anti | ~50 | Torsional mode of the C-C bond |

| Gauche (intramolecular H-bond) | ~120 | O-H---O bending mode |

| Anti | ~150 | Intermolecular vibrational mode |

Note: These are representative values and the actual peak positions can be influenced by the molecular environment and the long fatty acid chain.

Computational Chemistry and Molecular Modeling of Ethane 1,2 Diol;heptadecanoic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with high accuracy.

The conformational landscape of ethane-1,2-diol is of significant interest due to the potential for intramolecular hydrogen bonding. The molecule can exist in various conformations, primarily defined by the O-C-C-O dihedral angle, leading to gauche and anti (or trans) forms. youtube.commdpi.com Quantum chemical calculations have shown that conformers with gauche configurations, which are stabilized by intramolecular hydrogen bonds, have the lowest energies. aip.org The stability of the gauche conformer is a notable exception to the general preference for sterically less hindered anti conformations in similar molecules like butane, and this is attributed to the stabilizing effect of the intramolecular hydrogen bond. youtube.com

DFT calculations allow for the precise determination of the relative energies of these conformers. For ethane-1,2-diol, there are ten distinguishable conformers based on the OCCO and HOCC dihedral angles. nih.govresearchgate.net The energy difference between these conformers is often small, and their relative populations can be influenced by the surrounding environment, such as a solvent.

For heptadecanoic acid, a long-chain saturated fatty acid, the primary conformational flexibility lies in the long alkyl chain. nih.gov While the fully extended (all-trans) conformation is generally the lowest in energy in the gas phase or crystalline state, numerous other conformers exist with gauche arrangements along the carbon backbone. DFT can be used to calculate the energetic penalties associated with these gauche conformers.

In a mixed system, DFT can be used to study the electronic structure of complexes formed between ethane-1,2-diol and heptadecanoic acid, characterizing the intermolecular interactions, such as hydrogen bonds between the hydroxyl groups of the diol and the carboxylic acid group.

| Conformer | OCCO Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| gauche (gGg') | ~60 | 0.00 | Intramolecular H-bond |

| anti (tTt) | 180 | >1.00 | Extended, no H-bond |

| Other gauche forms | ~60 | Variable | Different H-bond geometries |

DFT calculations are a reliable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is frequently used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov For ethane-1,2-diol, DFT can accurately predict the chemical shifts of the methylene (B1212753) and hydroxyl protons, and these calculated values show good agreement with experimental data in various solvents. researchgate.net The calculations can also capture the subtle changes in chemical shifts between different conformers.

For long-chain fatty acids like heptadecanoic acid, DFT has been successfully applied to predict the ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net These calculations are particularly useful for assigning resonances in complex spectra and for identifying geometric isomers in unsaturated fatty acids. mdpi.comresearchgate.net The accuracy of these predictions allows for the detailed structural elucidation of fatty acids in solution. mdpi.com

Vibrational Frequencies: DFT can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. For ethane-1,2-diol, calculated frequencies have been used to assign spectral bands to specific vibrational modes of different conformers. chemrxiv.org For instance, the skeletal stretching vibration (νO−C−C−O) is sensitive to the conformational state of the molecule. chemrxiv.org

| Proton Type | Typical Experimental Shift (ppm) | Typical DFT-Calculated Shift (ppm) | Reference Functional/Basis Set |

|---|---|---|---|

| -CH₃ | ~0.88 | ~0.90 | B3LYP/6-311++G(d,p) |

| -(CH₂)n- | ~1.25 | ~1.30 | B3LYP/6-311++G(d,p) |

| -CH₂-COOH | ~2.35 | ~2.40 | B3LYP/6-311++G(d,p) |

| -COOH | ~11-12 | Variable | B3LYP/6-311++G(d,p) |

DFT is an invaluable tool for elucidating reaction mechanisms by locating and characterizing transition state structures. The esterification of a carboxylic acid with an alcohol is a fundamental organic reaction. In the case of ethane-1,2-diol and heptadecanoic acid, this would lead to mono- and di-esters.

Theoretical studies on acid-catalyzed esterification have been performed using DFT. researchgate.net These studies investigate the formation of key intermediates, such as protonated carboxylic acids, and the subsequent nucleophilic attack by the alcohol. The calculations can map out the potential energy surface of the reaction, identifying the transition states and determining the activation energies for each step. For the reaction between ethane-1,2-diol and heptadecanoic acid, DFT could be used to explore the stepwise mechanism, including the formation of the tetrahedral intermediate and the final elimination of a water molecule. Such studies can provide a detailed, molecular-level understanding of the reaction kinetics and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering insights into the dynamic behavior and intermolecular interactions in the condensed phase.

MD simulations, using force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations), have been extensively used to study liquid ethane-1,2-diol and its aqueous solutions. aip.orgnih.govnih.govresearchgate.net These simulations confirm that the gauche conformation is predominant in the liquid phase. mdpi.com The simulations can also track the dynamics of conformational transitions, revealing the timescales over which the molecule switches between different rotamers.

For fatty acids, MD simulations can explore the vast conformational space of the flexible alkyl chain in different environments. nih.govresearchgate.net In a solution containing both ethane-1,2-diol and heptadecanoic acid, MD simulations could reveal how the presence of the other component affects the conformational preferences of each molecule. For example, the simulations could show whether intermolecular hydrogen bonding with the diol alters the flexibility of the fatty acid chain. In nanoporous environments, the phase behavior and composition of mixtures containing components like ethane (B1197151) and heptane (B126788) (a shorter alkane) are significantly influenced by confinement, with smaller pores leading to stronger effects. mdpi.com

One of the key strengths of MD simulations is the ability to characterize complex intermolecular interactions, particularly hydrogen bonding. In liquid ethane-1,2-diol, a three-dimensional hydrogen-bonded network is formed. nih.govresearchgate.net MD simulations allow for a statistical analysis of this network, including the average number of hydrogen bonds per molecule and the lifetimes of these bonds. nih.govacs.org

Development and Validation of Force Fields for Ethylene (B1197577) Glycol Esters

The accuracy of molecular dynamics (MD) simulations hinges on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For complex molecules like Ethane-1,2-diol;heptadecanoic acid, the development and validation of a reliable force field are critical yet challenging steps. The process typically involves a hierarchical strategy, starting with the parameterization of smaller, constituent molecular fragments—in this case, ethylene glycol and a long-chain fatty acid.

Research in this area often focuses on refining existing general-purpose force fields, such as the Optimized Potentials for Liquid Simulations (OPLS) nih.govacs.org, AMBER (and its general version, GAFF) nih.govosti.gov, and CHARMM acs.orgacs.org. The development process for a specific molecule or class of molecules like ethylene glycol esters involves several key stages. Initially, parameters for bonded interactions (bond stretching, angle bending, and dihedral torsions) and partial atomic charges are derived, often with the aid of quantum mechanical calculations. iisc.ac.inresearchgate.net Subsequently, the non-bonded interaction parameters (Lennard-Jones and Coulombic) are optimized by fitting simulation results to known experimental data, such as liquid density and heat of vaporization. osti.govresearchgate.net

A significant body of work exists for the development and validation of force fields for ethylene glycol (EG) itself, which serves as a crucial building block for its esters. nih.govfigshare.com The conformational flexibility of the EG molecule, particularly the rotation around the central C-C bond (OCCO dihedral angle), presents a notable challenge for classical force fields. iisc.ac.infigshare.com Different force fields often yield varying predictions for the equilibrium between the gauche and trans conformers in the liquid state. nih.goviisc.ac.in Ab initio molecular dynamics (AIMD) simulations, which are based on first principles, have been employed to provide a more accurate description of the conformational landscape of liquid EG, offering a benchmark for refining classical force fields. iisc.ac.in

Several modifications to the original OPLS-All Atom (OPLS-AA) force field have been proposed to better reproduce the experimental properties of liquid ethylene glycol. These refined models often involve scaling the electrostatic interactions or optimizing Lennard-Jones parameters to improve agreement with experimental density and heat of vaporization. nih.govresearchgate.net For instance, one study introduced a refined OPLS-based force field for EG that demonstrated excellent agreement with the experimental X-ray scattering structure function, confirming its ability to accurately model the liquid structure. figshare.com

The validation of a newly developed or refined force field is a rigorous process of comparing its predictions against a wide array of experimental data that were not used during the parameterization phase. For ethylene glycol and its derivatives, this includes structural properties like radial distribution functions (RDFs), thermodynamic properties such as density and enthalpy of vaporization over a range of temperatures, and dynamic properties like self-diffusion coefficients and viscosity. nih.govosti.govfigshare.com

The table below summarizes a comparison of different OPLS-based force fields for liquid ethylene glycol, highlighting their performance in predicting key physical properties.

| Force Field | Key Feature/Modification | Performance Highlights | Reference |

|---|---|---|---|

| OPLS-AA | Original OPLS-All Atom force field for carbohydrates. | Serves as a baseline. Some studies report discrepancies in reproducing the correct conformational distribution (OCCO dihedral). | nih.gov |

| OPLS-AA-SEI | Scaled Electrostatic Interactions. | An early modification to improve on the original OPLS-AA. | nih.gov |

| OPLS-AA-SEI-M | Modified version of OPLS-AA-SEI. | Optimized Lennard-Jones parameters and charges for 1-4 interactions, leading to good agreement with experimental density and heat of vaporization. | researchgate.net |

| Refined OPLS (Biswas et al.) | Refined parameters based on experimental and AIMD data. | Excellent agreement with experimental X-ray scattering data, accurately capturing the liquid structure and role of hydrogen bonding. | figshare.com |

The following interactive table presents research findings from molecular dynamics simulations of ethylene glycol using various force fields, comparing simulated properties to experimental values. This comparison is essential for validating the accuracy of the force fields.

| Property | Force Field Used | Simulated Value | Experimental Value | Reference |

|---|---|---|---|---|

| Density (g/cm³) at 298 K | Refined GAFF | 1.111 | 1.109 | osti.gov |

| Viscosity (mPa·s) at 298 K | Refined GAFF | 16.1 | 16.1 | osti.gov |

| Heat of Vaporization (kJ/mol) | OPLS-AA-SEI-M | 57.8 ± 0.2 | 56.8 | researchgate.net |

| Self-Diffusion Coefficient (10⁻⁶ cm²/s) | GAFF | ~0.15 | ~0.15 | nih.gov |

| OCCO Dihedral Angle (gauche peak) | OPLS-AA-SEI-M | ~85.5° | ~72-74° | nih.gov |

While extensive research has focused on ethylene glycol, specific force fields developed and validated explicitly for long-chain fatty acid esters like this compound are not widely documented in the literature. Therefore, a common practice is to adopt a transferable force field approach. nih.gov This involves combining the well-validated parameters for the ethylene glycol moiety with established parameters for alkanes (representing the fatty acid tail) from general force fields like OPLS-AA or GAFF. The accuracy of such a combined, transferable force field would still necessitate thorough validation against any available experimental data for the specific ester or closely related molecules to ensure it can correctly capture the molecule's conformational preferences, intermolecular interactions, and macroscopic properties.

Research Applications in Material Science and Chemical Transformations Involving Ethane 1,2 Diol Fatty Acid Derivatives

Polymer Science and Engineering

The bifunctional nature of ethane-1,2-diol and the long hydrocarbon chain of heptadecanoic acid allow for the creation of novel polymers and the modification of existing ones.

Ethane-1,2-diol;heptadecanoic acid can serve as a monomer in polycondensation reactions to produce polyesters. In this process, the hydroxyl group of the ethane-1,2-diol moiety and the carboxylic acid group of the heptadecanoic acid can react with other monomers containing appropriate functional groups. For instance, the diol end can react with a dicarboxylic acid, or the fatty acid end can react with a diol to form a long-chain polyester (B1180765).

The synthesis of polyesters using fatty acid-based monomers is a key area of research for developing bio-based and biodegradable polymers. These materials are sought after for applications in packaging, agriculture, and medicine. The incorporation of the long alkyl chain from heptadecanoic acid can impart flexibility and hydrophobicity to the resulting polyester.

A study on the enzymatic synthesis of polyesters from fatty acid-based monomers demonstrated the feasibility of using enzymes like lipase (B570770) B from Candida antarctica to catalyze the polycondensation reaction. This enzymatic approach offers a greener alternative to conventional chemical catalysis, often proceeding under milder reaction conditions.

| Monomer | Co-monomer | Polymer Type | Potential Properties |

| This compound | Adipic acid | Polyester | Increased flexibility, hydrophobicity |

| This compound | 1,4-Butanediol | Polyester | Modified thermal properties |

Beyond their role as primary monomers, derivatives of ethane-1,2-diol and fatty acids can be used to modify the properties of existing polymers. By grafting these molecules onto a polymer backbone, it is possible to alter surface properties, enhance compatibility with other materials, or introduce new functionalities.

For example, the introduction of the long fatty acid chain can act as an internal plasticizer, increasing the flexibility and processability of rigid polymers like polyvinyl chloride (PVC). This can be a more permanent solution than the use of external plasticizers, which can migrate out of the polymer over time.

Advanced Materials Development

The physical properties of ethane-1,2-diol fatty acid esters make them suitable for use in high-performance applications such as lubricants.

Esters of fatty acids are well-known for their excellent lubricating properties, and they form the basis of many synthetic lubricants. This compound is a type of ester that can be designed as a bio-lubricant, offering biodegradability and low toxicity compared to mineral oil-based lubricants.

The presence of polar ester groups allows these molecules to adsorb onto metal surfaces, forming a protective film that reduces friction and wear. The long, non-polar fatty acid chain provides the necessary hydrodynamic lubrication properties.

The lubricating performance of fatty acid esters is closely tied to their molecular structure. Key structural features that influence lubricity include:

Chain Length: Longer fatty acid chains generally lead to higher viscosity and better load-carrying capacity. The 17-carbon chain of heptadecanoic acid provides a good balance of these properties.

Branching: The presence of branching in the fatty acid or alcohol moiety can affect the pour point and viscosity index of the lubricant. Straight-chain fatty acids, like heptadecanoic acid, tend to have higher melting points and may be more suitable for forming ordered, protective layers on surfaces.

Degree of Unsaturation: The presence of double bonds in the fatty acid chain can impact the oxidative stability of the lubricant. Saturated fatty acids like heptadecanoic acid offer better resistance to oxidation.

A study on the tribological properties of esters derived from neopentyl glycol and various fatty acids highlighted the importance of molecular structure in determining lubricating effectiveness. Esters with longer, linear chains generally exhibited lower friction and wear.

| Structural Feature | Effect on Lubricity |

| Long, linear alkyl chain | Forms a robust lubricating film, reduces friction and wear. |

| Polar ester group | Promotes strong adsorption to metal surfaces, creating a protective boundary layer. |

| Saturation | Enhances oxidative and thermal stability of the lubricant. |

In the boundary lubrication regime, where the lubricant film is only a few molecules thick, the chemical and physical interactions between the lubricant and the surfaces are critical. For esters like this compound, the mechanism of boundary lubrication involves the formation of a highly ordered, adsorbed layer.

The polar ester head groups have a strong affinity for the metal surface and arrange themselves to form a dense monolayer. The long, non-polar hydrocarbon tails then orient themselves away from the surface, creating a slippery, low-shear interface. This molecular layer acts as a physical barrier, preventing direct contact between the asperities of the sliding surfaces and thereby reducing friction and wear.

Research has shown that the effectiveness of this boundary film depends on factors such as temperature, pressure, and sliding speed. At elevated temperatures, the adsorbed layer can become disorganized, leading to a loss of lubricating performance.

Bifunctional Molecules for Specialized Material Synthesis

The ester formed from ethane-1,2-diol and heptadecanoic acid is a classic example of a bifunctional molecule, which can possess a free hydroxyl group (in the case of a monoester) and a long aliphatic chain. This dual functionality is highly valuable in material science, particularly for creating polymers with tailored properties. rsc.org The long C17 chain from heptadecanoic acid introduces hydrophobicity, flexibility, and a "soft" segment into polymer structures, while the diol-derived portion provides a reactive site for polymerization.

These molecules can act as monomers or chain extenders in the synthesis of a variety of polymers, most notably polyesters and polyurethanes. rsc.orgnih.gov By incorporating these fatty acid-based units, the resulting polymers can exhibit enhanced biodegradability, lower glass transition temperatures, and improved elasticity. For example, pseudo-telechelic diols derived from fatty acids have been synthesized and reacted with diisocyanates to create biobased cross-linked polyurethanes. rsc.org The length of the fatty acid chain was found to directly influence the softness of the final polyurethane material. rsc.org This ability to fine-tune material properties makes these derivatives attractive for applications ranging from soft elastomers to specialized coatings.

Chemical Transformations of Fatty Acid Derivatives

Oxidative cleavage is a powerful chemical process used to break down larger molecules into smaller, often more functional, building blocks known as monomers. mdpi.comresearchgate.net This technique is particularly relevant to oleochemistry, where it is used to convert unsaturated fatty acids, which are readily available from vegetable oils, into valuable dicarboxylic acids and mono-carboxylic acids. rsc.org Although heptadecanoic acid is saturated, the principles of oxidative cleavage are central to deriving value from fatty acid feedstocks.

The most common industrial method for this transformation is ozonolysis, where ozone (O₃) cleaves the carbon-carbon double bonds of unsaturated fatty acids. mdpi.comresearchgate.net For instance, the ozonolysis of oleic acid yields both azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). fao.org These products are crucial monomers for producing high-performance polymers like certain types of nylon and polyesters, as well as lubricants and plasticizers. mdpi.com

Vicinal diols (1,2-diols) can also undergo oxidative cleavage. Reagents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) are effective for cleaving the carbon-carbon bond of a diol, resulting in the formation of two carbonyl compounds (aldehydes or ketones). libretexts.orgchemistrysteps.comaklectures.com This reaction provides a two-step alternative to ozonolysis for converting an alkene first into a diol and then into smaller carbonyl-containing molecules. libretexts.org

Table 1: Monomer Production via Oxidative Cleavage

| Precursor Molecule | Oxidative Cleavage Method | Key Monomer Products | Primary Applications of Products |

| Oleic Acid | Ozonolysis | Azelaic acid, Pelargonic acid | Polyamides, Polyesters, Lubricants, Herbicides mdpi.comresearchgate.netfao.org |

| Ricinoleic Acid | Basic Cleavage | Sebacic acid | Polyamides (e.g., Nylon 6,10) nih.gov |

| Unsaturated Fatty Acids | Laccase-catalyzed Oxidation | Dicarboxylic acids (e.g., sebacic acid) | Biopolymer synthesis nih.gov |

| 1,2-Diols | Periodic Acid (HIO₄) or Sodium Periodate (NaIO₄) | Aldehydes, Ketones | Fine chemical synthesis libretexts.orgaklectures.com |

The chemical modification, or derivatization, of fatty acids and their esters is a cornerstone of the oleochemical industry, transforming basic feedstocks into a diverse range of high-value products. nih.govnih.gov The ester of ethane-1,2-diol and heptadecanoic acid can serve as a platform for further functionalization.

Esterification itself is the primary derivatization, converting a carboxylic acid into an ester. These fatty acid esters, often methyl esters (FAMEs), are analyzed by gas chromatography or used as biodiesel. sigmaaldrich.comnih.gov Beyond this, the functional groups on the molecule—the ester linkage, the alkyl chain, and any free hydroxyl groups—can be targeted for further reactions. aocs.org

For example, the free hydroxyl group on a monoester of ethane-1,2-diol could be further esterified to create a mixed ester or reacted to attach different chemical moieties. The alkyl chain of fatty acids can be functionalized through various modern synthetic methods, including reactions across the double bonds of unsaturated fatty acids to introduce new groups and create branched-chain fatty compounds for use in cosmetics and lubricants. aocs.org Common derivatization reactions for fatty acids include hydrogenation to produce fatty alcohols (used in surfactants) and amination to form fatty amines (used as corrosion inhibitors). aocs.org These transformations significantly broaden the application scope of renewable fatty acid feedstocks. nih.gov

Table 2: Common Derivatization of Fatty Acids and Their Applications

| Derivatization Process | Reagent/Catalyst Example | Functional Group Modified | Resulting Product Class | Industrial Application |

| Esterification | BF₃-Methanol | Carboxylic Acid | Fatty Acid Methyl Esters (FAMEs) | GC analysis, Biodiesel sigmaaldrich.comrestek.com |

| Silylation | BSTFA or MSTFA | Carboxylic Acid / Hydroxyl Group | Trimethylsilyl (B98337) (TMS) Esters | GC analysis of non-volatile compounds restek.com |

| Hydrogenation | Metal Catalyst (e.g., Ni, Pd) | C=C Double Bonds / Ester Group | Saturated Fatty Acids / Fatty Alcohols | Food industry, Surfactants, Cosmetics aocs.org |

| Amination | Ammonia/Catalyst | Carboxylic Acid | Fatty Amines | Corrosion inhibitors, Asphalt emulsifiers aocs.org |

Environmental Fate and Biogeochemical Cycling of Ethylene Glycol Esters of Fatty Acids

Biotic Degradation Pathways

Biodegradation is a primary mechanism for the removal of ethylene (B1197577) glycol esters of fatty acids from the environment. This process is mediated by a diverse range of microorganisms that utilize these compounds as a source of carbon and energy.

Aerobic Microbial Degradation in Aquatic and Terrestrial Environments

Under aerobic conditions, ethylene glycol esters of fatty acids are readily biodegradable. inchem.org In both aquatic and terrestrial environments, microorganisms play a crucial role in the breakdown of these compounds. The initial step in the aerobic degradation of these esters is typically the enzymatic hydrolysis of the ester bond, which releases ethylene glycol and the corresponding fatty acid.

Numerous studies have demonstrated the rapid biodegradation of ethylene glycol in various environmental matrices, including sewage sludge, surface water, and soil. inchem.org Several bacterial strains, such as Pseudomonas and Xanthobacter autotrophicus, have been identified for their ability to assimilate and degrade ethylene glycol and its ethers. nih.gov The degradation of the fatty acid component, in this case, heptadecanoic acid, proceeds through the well-established β-oxidation pathway. mdpi.com This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org The presence of oxygen is essential for the re-oxidation of the reduced cofactors (NADH and FADH2) produced during β-oxidation. mdpi.com

The rate of aerobic degradation can be influenced by several factors, including temperature, pH, nutrient availability, and the acclimation of the microbial community to the substrate. inchem.org In general, complete aerobic biodegradation of ethylene glycol can occur within a few hours to a few weeks. researchgate.net

Anaerobic Microbial Degradation Processes

In the absence of oxygen, the microbial degradation of ethylene glycol esters of fatty acids proceeds through anaerobic pathways. While generally slower than aerobic degradation, anaerobic processes are significant in environments such as sediments, landfills, and some wastewater treatment systems. inchem.orgnih.gov

The initial hydrolysis of the ester bond still occurs, yielding ethylene glycol and heptadecanoic acid. The subsequent anaerobic degradation of ethylene glycol has been shown to be carried out by methanogenic consortia. nih.govresearchgate.net In these consortia, ethylene glycol is typically fermented to intermediates like ethanol (B145695) and acetate, which are then further metabolized to methane (B114726) and carbon dioxide. nih.govresearchgate.net Studies have shown that the rate of anaerobic degradation of glycols is inversely related to the size of the molecule. nih.govresearchgate.net

The anaerobic degradation of long-chain fatty acids like heptadecanoic acid also involves a series of microbial consortia. The process begins with fermentative bacteria that break down the fatty acid into smaller molecules like acetate, hydrogen, and carbon dioxide. These products are then utilized by methanogenic archaea to produce methane. For the complete mineralization of fatty acids under anaerobic conditions, the presence of electron acceptors such as nitrate (B79036) or sulfate (B86663) can facilitate the process, or it can occur under methanogenic conditions. nih.gov

Enzymatic Mechanisms of Biodegradation (e.g., Hydrolases, Lipoxygenases)

The biodegradation of ethylene glycol esters of fatty acids is initiated by specific enzymes that catalyze the cleavage of the ester linkage. Hydrolases, particularly esterases and lipases, are the primary enzymes responsible for this initial step. scitepress.org These enzymes are widespread in nature and are produced by a variety of microorganisms. For instance, lipases from Candida rugosa and Thermomyces lanuginosus have been effectively used in the synthesis and hydrolysis of glycol esters. scitepress.orgresearchgate.net

Once the ester bond is cleaved, the resulting ethylene glycol and heptadecanoic acid are further metabolized through distinct enzymatic pathways. The degradation of ethylene glycol can proceed through an oxidative route, involving enzymes that convert it to glycolate (B3277807) and then to glyoxylate, which can enter the central metabolism. nih.gov

The degradation of heptadecanoic acid is primarily accomplished through the β-oxidation pathway, which involves a set of four core enzymes:

Acyl-CoA dehydrogenase: Catalyzes the initial oxidation step. mdpi.com

Enoyl-CoA hydratase: Adds a water molecule across the double bond. mdpi.com

3-hydroxyacyl-CoA dehydrogenase: Oxidizes the hydroxyl group. mdpi.com

Thiolase: Cleaves the molecule to release acetyl-CoA. mdpi.com

This cycle is repeated until the entire fatty acid chain is broken down into acetyl-CoA units. wikipedia.org

Abiotic Degradation Mechanisms

In addition to biotic processes, abiotic mechanisms can also contribute to the degradation of ethylene glycol esters of fatty acids in the environment. These processes are primarily driven by photochemical and oxidative reactions.

Photodegradation and Phototransformation Processes

Photodegradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) range of the solar spectrum. While the fatty acid component of the ester is generally resistant to direct photolysis, the ethylene glycol moiety and the ester linkage itself can be susceptible to photochemical reactions. google.com

Studies on related compounds like poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) have shown that UV irradiation can lead to the formation of various photoproducts, including aliphatic alcohols, acids, and crosslinked structures. rsc.org The presence of photosensitizers in the environment, such as humic substances, can accelerate the photodegradation process.

Advanced oxidation processes (AOPs), such as the use of UV light in combination with a catalyst like titanium dioxide (TiO2) or an oxidizing agent like hydrogen peroxide (H2O2), can significantly enhance the degradation of ethylene glycol. researchgate.netpreprints.org These processes generate highly reactive hydroxyl radicals (•OH) that can attack and mineralize organic compounds. preprints.orgresearchgate.net The photodegradation of ethylene glycol in a photo-Fenton system has been shown to achieve significant removal, with the formation of intermediate products like formic acid. researchgate.netpreprints.org

Oxidative Degradation and Cleavage Pathways

Oxidative degradation refers to the breakdown of organic compounds through reactions with oxidizing agents present in the environment, such as atmospheric oxygen and reactive oxygen species. The unsaturated fatty acid components of some esters are particularly susceptible to oxidation, a process known as autoxidation. researchgate.netresearchgate.net This free-radical chain reaction leads to the formation of hydroperoxides, which can then decompose into a variety of smaller, more volatile compounds, including aldehydes and organic acids. researchgate.netresearchgate.net

While heptadecanoic acid is a saturated fatty acid and therefore less prone to autoxidation, oxidative cleavage can still occur, particularly under conditions that promote the formation of strong oxidants. The ester linkage can also be susceptible to oxidative cleavage.

The ethylene glycol portion of the molecule can be oxidized, leading to the formation of various degradation products. For example, abiotic oxidation experiments with ethylene glycol monomethyl ether have shown the formation of organic acids and toxic aldehydes. nih.gov The presence of certain metals can catalyze these oxidation reactions.

Data Tables

Table 1: Key Degradation Pathways and Products

| Degradation Process | Conditions | Initial Step | Key Intermediates/Products |

| Aerobic Biodegradation | Presence of Oxygen | Enzymatic Hydrolysis | Ethylene Glycol, Heptadecanoic Acid, Acetyl-CoA, CO2, H2O |

| Anaerobic Biodegradation | Absence of Oxygen | Enzymatic Hydrolysis | Ethylene Glycol, Heptadecanoic Acid, Ethanol, Acetate, Methane |

| Photodegradation | UV Light | Photochemical Cleavage | Aliphatic Alcohols, Formic Acid, Aldehydes |

| Oxidative Degradation | Presence of Oxidants | Free Radical Attack | Hydroperoxides, Aldehydes, Organic Acids |

Table 2: Microorganisms and Enzymes in Biodegradation

| Compound | Degrading Microorganism/Enzyme | Metabolic Pathway |

| Ethylene Glycol | Pseudomonas sp., Xanthobacter autotrophicus, Methanogenic Consortia | Oxidative pathways, Fermentation |

| Heptadecanoic Acid | Various Bacteria and Archaea | β-oxidation |

| Ester Linkage | Hydrolases (Lipases, Esterases) | Hydrolysis |

Environmental Persistence and Mobility Studies in Various Compartments

The environmental persistence and mobility of Ethane-1,2-diol;heptadecanoic acid, an ester of ethylene glycol and heptadecanoic acid, are governed by the individual properties of its constituent parts and the ester linkage. While specific studies on this exact compound are limited, its behavior can be inferred from research on ethylene glycol and long-chain fatty acid esters.

Ethylene glycol is known for its low environmental persistence. researchgate.netnih.gov It biodegrades rapidly in both aerobic and anaerobic conditions, with removal rates often reaching 100% within a few days to weeks. researchgate.netnih.govfrontiersin.orgnih.gov It has a low capacity for bioaccumulation and is highly mobile in soil due to its solubility in water. frontiersin.orgnih.gov The atmospheric half-life of ethylene glycol is estimated to be between 0.3 and 3.5 days, where it is degraded by reacting with hydroxyl radicals. researchgate.netfrontiersin.org It does not readily evaporate from soil or water and is not expected to hydrolyze. canada.ca

Heptadecanoic acid, a long-chain fatty acid (LCFA), is also subject to microbial degradation. LCFAs are the primary products of lipid hydrolysis and can be significant components of industrial wastewater. frontiersin.org While they can sometimes inhibit microbial growth at high concentrations, they are generally biodegradable. frontiersin.orgnih.gov The degradation of LCFAs occurs through processes like β-oxidation in both aerobic and anaerobic environments. nih.govnih.gov

The ester linkage in this compound is susceptible to hydrolysis, which would break the compound down into ethylene glycol and heptadecanoic acid. This hydrolysis can be abiotic or, more significantly, biotic, mediated by microbial esterases. Once hydrolyzed, the individual components would follow their respective degradation pathways.

Studies on other fatty acid esters, such as those used in biolubricants, indicate that they are generally readily biodegradable. nih.govepa.gov For instance, triesters of trimethylolpropane (B17298) with various fatty acids have shown high levels of biodegradation in standardized tests. epa.gov This suggests that the ester linkage does not confer significant persistence and may, in fact, facilitate degradation by making the fatty acid more bioavailable.

The mobility of this compound in the environment is expected to be lower than that of ethylene glycol alone. The long hydrocarbon chain of the heptadecanoic acid will increase the compound's hydrophobicity, leading to a greater tendency to adsorb to soil organic matter and sediments. This would reduce its mobility in water compared to the highly soluble ethylene glycol.

Table 1: Environmental Fate Parameters of Ethylene Glycol

| Parameter | Value/Description | References |

| Biodegradation | Readily biodegradable under aerobic and anaerobic conditions. >90% degradation in 4 days. | frontiersin.org |

| Atmospheric Half-life | 0.3 to 3.5 days (reaction with hydroxyl radicals). | researchgate.netfrontiersin.org |

| Mobility in Soil | High mobility expected due to low octanol/water partition coefficient. | nih.gov |

| Bioaccumulation | Low potential for bioaccumulation. | frontiersin.org |

Monitoring of Lipid Degradation in Environmental Samples

Monitoring the degradation of this compound and similar lipid esters in environmental samples involves the use of sophisticated analytical techniques capable of detecting and quantifying the parent compound and its degradation products. The primary methods employed for the analysis of fatty acid esters are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. nih.govcdc.govnih.govresearchgate.net

Sample Preparation: Before analysis, the target compounds must be extracted from the environmental matrix (e.g., soil, water, sediment). Solid-phase extraction (SPE) is a common technique used to concentrate the analytes and remove interfering substances. cdc.gov For lipid-rich samples, a solvent extraction, for example with hexane, may be necessary to isolate the fatty acid esters. nih.gov

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. gcms.cz For the analysis of this compound, the compound would likely be derivatized to increase its volatility before injection into the GC. The mass spectrometer provides detailed structural information, allowing for confident identification.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and thermally labile compounds. researchgate.net It can be used to separate the parent ester from its degradation products (ethylene glycol and heptadecanoic acid). UV detectors can be used for quantification, although they may have higher detection limits than GC-based methods for this class of compounds. cdc.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.govnih.govresearchgate.net LC-MS is particularly well-suited for the analysis of fatty acid esters of hydroxy fatty acids and other complex lipids in biological and environmental samples, as it can handle a wide range of polarities and molecular weights without the need for derivatization. nih.govnih.govresearchgate.net

Monitoring Degradation: To monitor the degradation of this compound in an environmental setting, a time-course study would be designed. Samples would be collected at regular intervals and analyzed using the methods described above. The degradation would be evidenced by a decrease in the concentration of the parent ester and a corresponding increase in the concentrations of its degradation products, ethylene glycol and heptadecanoic acid. Further degradation would be monitored by the disappearance of these intermediates.

Table 2: Analytical Methods for Monitoring Lipid Degradation

| Analytical Technique | Analytes | Sample Preparation | Detection Method | References |

| GC-MS | Volatile and semi-volatile organic compounds, derivatized fatty acid esters | Solvent extraction, derivatization | Mass Spectrometry (MS) | cdc.govgcms.cz |

| HPLC-UV | Non-volatile and thermally labile compounds, fatty acid esters, organic acids | Solid-phase extraction (SPE), solvent extraction | UV Detector | cdc.govresearchgate.net |

| LC-MS | Wide range of lipids and their metabolites, including fatty acid esters | SPE, solvent extraction | Mass Spectrometry (MS) | nih.govnih.govresearchgate.net |

Advanced Analytical Method Development for Ethane 1,2 Diol;heptadecanoic Acid and Its Metabolites in Research Settings

Chromatographic Separations: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are fundamental for the separation of Ethane-1,2-diol;heptadecanoic acid from complex biological and chemical matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages for the analysis of this and related ethylene (B1197577) glycol fatty acid esters.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which is an ester of ethylene glycol and heptadecanoic acid, direct analysis can be challenging due to its relatively low volatility. Therefore, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common approach involves the hydrolysis of the ester bond, followed by the silylation of the resulting ethylene glycol and heptadecanoic acid to form more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov

Alternatively, the intact ester can be analyzed, though this typically requires high-temperature capillary columns and specialized injection techniques. The choice of the stationary phase is critical for achieving optimal separation. Polar columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase, or mid-polarity columns, like those with a trifluoropropyl stationary phase, are often suitable for the analysis of fatty acid esters.

Sample Preparation for GC Analysis:

Hydrolysis and Derivatization: The sample is first hydrolyzed using an acidic or basic catalyst to cleave the ester bond, yielding ethylene glycol and heptadecanoic acid.

The resulting analytes are then derivatized, for instance, by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS ethers and esters. nih.gov

Direct Analysis: For the analysis of the intact ester, the sample is dissolved in a suitable organic solvent prior to injection.

Below is a table outlining typical GC conditions for the analysis of derivatized this compound.

Table 1: Representative Gas Chromatography (GC) Conditions for Derivatized this compound

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode used for the separation of fatty acid esters.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound and its metabolites, a gradient elution is typically employed, where the proportion of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity.

A United States Pharmacopeia (USP) monograph for ethylene glycol stearates, which are structurally similar to the target compound, outlines an HPLC method that can be adapted. uspbpep.com This method uses a C18 column and a gradient of tetrahydrofuran (B95107) and water. uspbpep.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Tetrahydrofuran (50:50, v/v) |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV (at low wavelengths, e.g., 205 nm) |

| Injection Volume | 20 µL |

Hyphenated Techniques for Identification and Quantification: GC-MS and LC-MS/MS

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), provide a powerful tool for the definitive identification and precise quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of GC with the structural elucidation power of MS. After separation on the GC column, the eluting compounds are ionized, and the resulting mass-to-charge ratios of the fragment ions are measured. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for unambiguous identification.

For this compound, GC-MS analysis is typically performed on the derivatized products (e.g., TMS derivatives) to enhance volatility and produce characteristic fragmentation patterns. nih.gov Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a rich fragmentation spectrum that is useful for structural elucidation and library matching.

Table 3: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-650 |

| Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of complex biological samples. It involves the coupling of HPLC with a tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell.

For the analysis of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]+ or adducts with ions like sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. In the first mass analyzer, a specific precursor ion is selected. This ion is then fragmented in the collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

Derivatization can also be employed in LC-MS/MS to improve ionization efficiency. nih.govsigmaaldrich.comresearchgate.net

Table 4: Representative LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Precursor Ion (m/z) | e.g., [M+Na]+ for the monoester |

| Product Ions (m/z) | Characteristic fragments of the parent molecule |

Spectrophotometric Methods for Concentration Determination in Complex Research Matrices

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of total ester content in a sample, although they lack the specificity of chromatographic methods. A widely used spectrophotometric assay for esters is based on their reaction with hydroxylamine (B1172632) in an alkaline solution to form hydroxamic acids. researchgate.net These hydroxamic acids then form a colored complex with ferric ions in an acidic solution, which can be quantified by measuring its absorbance. researchgate.netumich.edu

The intensity of the color, typically measured between 500 and 540 nm, is directly proportional to the concentration of the ester in the original sample. This method is useful for rapid screening or for determining the total concentration of esterified fatty acids in a sample.

Procedure Outline:

The sample containing this compound is mixed with an alkaline hydroxylamine solution.

The mixture is incubated to allow for the formation of the hydroxamic acid.

An acidic solution of ferric chloride or ferric perchlorate (B79767) is added, leading to the development of a colored complex.

The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance.

The concentration is determined by comparing the absorbance to a standard curve prepared with a known ester.

While this method is robust, it is important to note that it is not specific to this compound and will react with other esters present in the sample matrix. Therefore, prior purification steps may be necessary for more accurate quantification in complex research matrices.

Future Research Directions and Interdisciplinary Paradigms in Ethane 1,2 Diol;heptadecanoic Acid Chemistry

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and design of materials, including esters like Ethane-1,2-diol;heptadecanoic acid. These computational tools offer the potential to significantly accelerate the discovery and optimization of chemical processes.

Predictive Synthesis: AI and ML algorithms are increasingly being used for predictive chemistry and planning synthetic routes. mit.edunih.govacs.org For esterification reactions, generative large language models (LLMs) can translate molecular representations, such as the SMILES notation, into detailed, step-by-step procedural texts for laboratory synthesis. mdpi.com This technology can help chemists predict reaction conditions and outcomes, thereby streamlining the experimental process. nih.govmdpi.com

Material Design: Beyond synthesis, AI can propose novel materials with specific, desirable properties and even predict the methods to create them. youtube.com For a compound like this compound, ML models could predict its physical and chemical properties based on its structure, aiding in the design of new fatty acid esters for applications ranging from lubricants to phase-change materials. These models can also predict the use of greener solvents and other sustainable process parameters. acs.org A significant hurdle in this field is the scarcity of machine-readable experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, which is crucial for training robust AI models. nih.gov The synergy between AI and robotic systems for automated synthesis and testing is also a promising frontier for accelerating materials discovery. youtube.com

Table 1: Applications of AI/ML in Ester Chemistry

| Application Area | Description | Potential Impact | Key Challenges |

|---|---|---|---|

| Predictive Synthesis | Using algorithms to forecast optimal reaction conditions, catalysts, and solvents for esterification. | Reduced development time and cost; increased reaction yields and selectivity. | Requirement for large, high-quality, and machine-readable datasets. nih.gov |

| Material Properties Prediction | Modeling the physicochemical properties (e.g., viscosity, melting point, solvency) of novel esters. | Accelerated design of new materials for specific applications like biolubricants or thermal energy storage. | Model accuracy depends on the quality and diversity of training data; models can "hallucinate" or propose unrealistic materials. youtube.com |

| Automated Synthesis | Integrating AI with robotic platforms to perform high-throughput synthesis and screening of new ester compounds. | Massive acceleration of the discovery-to-production pipeline for new materials. | High initial investment in hardware; need for robust and adaptable AI control systems. youtube.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The development of advanced catalysts is fundamental to improving the efficiency, selectivity, and sustainability of the esterification process for producing this compound.

Research is moving beyond traditional acid catalysts to explore a range of innovative materials:

Heterogeneous Catalysts: Solid catalysts such as zeolites and clays (B1170129) like montmorillonite (B579905) are gaining attention due to their environmental compatibility, abundance, low cost, and potential for reuse. researchgate.netosti.gov These materials can be tailored to enhance selectivity and thermal stability.

Nanocatalysts: Gold-based catalysts, particularly Au/ZnO, have demonstrated high conversion rates and selectivity for the oxidative esterification of ethylene (B1197577) glycol. rsc.org The development of catalysts with enhanced activity and stability is a major focus of research, assisted by machine learning and advanced characterization techniques. rsc.org

Biocatalysts: Enzymes offer high specificity and operate under mild conditions, reducing energy consumption and byproduct formation. Immobilizing enzymes on solid supports can improve their stability and reusability, making them economically viable for industrial-scale ester production. researchgate.net

Advanced Homogeneous Catalysts: Ruthenium complexes have been shown to effectively catalyze the formation of polyesterethers directly from ethylene glycol. acs.org Additionally, protic ionic liquids are being investigated as novel catalysts for the esterification of fatty acids. researchgate.net

The primary goals in this area are to design catalysts that are not only highly active and selective but also stable, recyclable, and derived from sustainable sources, thereby minimizing the environmental footprint of ester production. bohrium.comrsc.org

Sustainable Sourcing of Fatty Acids and Ethylene Glycol for Derivative Production

The sustainability of this compound is intrinsically linked to the sourcing of its precursors, heptadecanoic acid and ethylene glycol.

Ethylene Glycol: Traditionally derived from petrochemicals, there is a strong push towards bio-based production routes for ethylene glycol. Promising methods include the conversion of glycerol, a major byproduct of biodiesel production, and the use of biomass feedstocks like corn stalks. rsc.orgtvbrics.commarketresearchintellect.com Chinese researchers have successfully piloted bio-based ethylene glycol production, signaling a shift towards reducing reliance on fossil fuels. tvbrics.com

Heptadecanoic Acid: Heptadecanoic acid is an odd-chain saturated fatty acid that occurs naturally in sources such as the milk fat of ruminants. wikipedia.orgcaymanchem.com Its use as a biomarker for dairy fat intake is well-established. caymanchem.com Sustainable sourcing would involve leveraging these natural sources or exploring biotechnological production methods to ensure a stable and environmentally friendly supply.

A comprehensive sustainable sourcing strategy involves not only the use of renewable raw materials but also the implementation of responsible procurement practices, including supplier screening and environmental, social, and governance (ESG) assessments to ensure a minimal carbon footprint and ethical treatment of workers throughout the supply chain. arxada.com

Development of Advanced Characterization Techniques for In-Situ Monitoring of Esterification Processes

Real-time, or in-situ, monitoring of esterification reactions is critical for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. researchgate.netacs.org

Several advanced analytical techniques are being adapted for this purpose:

Spectroscopic Methods:

NMR Spectroscopy: By using a flow cell, Nuclear Magnetic Resonance (NMR) spectroscopy can track the decrease in reactant signals and the increase in product signals over time, providing precise data on reaction rates. oxinst.com

Infrared (IR) Spectroscopy: IR spectroscopy is effective for monitoring the disappearance of the carboxylic acid functional group and the appearance of the ester functional group. youtube.com

Chromatographic Methods:

Gas Chromatography (GC): GC is a standard method for analyzing the final composition of fatty acid esters and can be adapted for process monitoring. mdpi.com

Advanced Surface-Sensitive Techniques:

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): This technique allows for the study of a catalyst's surface chemistry under realistic reaction conditions. numberanalytics.com

In-Situ Transmission Electron Microscopy (TEM): TEM can be used to observe the behavior of nanocatalysts during the reaction, providing insights into their stability and mechanisms. numberanalytics.com